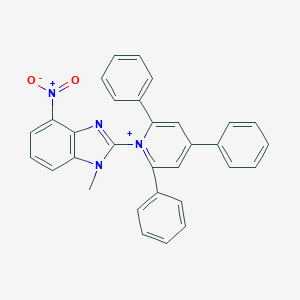
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Métodos De Preparación
The synthesis of 1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium involves multiple steps, typically starting with the preparation of the benzimidazole coreThe reaction conditions usually involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired substitution patterns .
Industrial production methods for such complex compounds are generally optimized for yield and purity. These methods may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and pyridinium derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the nitro group to an amino group.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Mecanismo De Acción
The mechanism of action of 1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridin-1-ium moiety can interact with nucleic acids and proteins, affecting their function and leading to the observed biological activities .
Comparación Con Compuestos Similares
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Known for its antifungal and antiviral properties.
5,6-Dimethylbenzimidazole: Used as a precursor in the synthesis of vitamin B12.
2-Phenylbenzimidazole: Exhibits strong antimicrobial activity.
The uniqueness of this compound lies in its complex structure, which imparts a combination of biological activities and makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C31H23N4O2+ |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
1-methyl-4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazole |
InChI |
InChI=1S/C31H23N4O2/c1-33-26-18-11-19-27(35(36)37)30(26)32-31(33)34-28(23-14-7-3-8-15-23)20-25(22-12-5-2-6-13-22)21-29(34)24-16-9-4-10-17-24/h2-21H,1H3/q+1 |
Clave InChI |
SVCIDXLBDONIET-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])N=C1[N+]3=C(C=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])N=C1[N+]3=C(C=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















